molecular formula C10H15ClFN B1416763 Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride CAS No. 766529-23-1

Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride

Cat. No.: B1416763
CAS No.: 766529-23-1
M. Wt: 203.68 g/mol
InChI Key: FSVUCXBNRXYPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride is a chemical compound with the molecular formula C10H15ClFN and a molecular weight of 203.68 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl group attached to a 1-(4-fluorophenyl)ethylamine . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 203.68 . Other physical and chemical properties such as melting point, boiling point, and solubility can be determined using standard laboratory techniques.

Scientific Research Applications

Cytotoxic Effects in Cancer Research

Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride has been investigated in cancer research. A study synthesized derivatives of 1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)propen-1-one and evaluated their cytotoxic activity against tumor cell lines. The results indicated significant inhibitory effects on these cell lines, higher than that of the reference drug, doxorubicin, and non-toxicity towards normal cells (Flefel et al., 2015).

Drug Delivery Systems

This compound is also relevant in the development of drug delivery systems. A study focused on chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine, showing these hydrogels exhibit pH and temperature-responsive swelling ratios. These smart hydrogels, derived from natural polymers, may have applications in targeted drug delivery (Karimi et al., 2018).

Synthesis of Fluorinated Compounds

In organic chemistry, the synthesis of fluorinated compounds using this compound has been explored. A study described the synthesis of N-alkylated 4-Fluoro-5-phenylpyrrole-2-carboxylate via isolable pyrroline ionic intermediates, demonstrating a pathway for the formation of β-fluoropyrrole derivatives (Kim et al., 2007).

Analytical Chemistry Applications

In analytical chemistry, this compound is used in methods for determining amino compounds. A study developed a sensitive method for this purpose, involving derivatization to their acid amides with a labeling reagent, followed by high-performance liquid chromatography (You et al., 2006).

Antibacterial and Antifungal Research

Research into antibacterial and antifungal properties has also utilized this compound. A study synthesized a series of compounds coupled with diazotized substituted amine, which demonstrated significant antibacterial activity against certain bacteria, including Staphylococcus aureus (Banpurkar et al., 2018).

Mechanism of Action

Target of Action

The primary targets of Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride are currently unknown. This compound is a product for proteomics research

Mode of Action

As a proteomics research compound

Biochemical Pathways

Given its use in proteomics research , it may influence a variety of pathways depending on the proteins it interacts with.

Result of Action

As a proteomics research compound , it may have diverse effects depending on the proteins it interacts with and the cellular context of these interactions.

Future Directions

The future directions of research involving Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride are not specified in the search results. Given its use in proteomics research , it may be used in the study of protein function and structure.

Biochemical Analysis

Biochemical Properties

Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride plays a significant role in biochemical reactions, particularly in the context of proteomics research . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives . Additionally, it is suitable for the preparation of ortho-metalated primary phenethylamines, which have electron-releasing and electron-withdrawing groups on the aromatic ring, leading to complexes containing six-membered palladacycles . These interactions highlight the compound’s versatility in biochemical applications.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in the synthesis of 2-amino-4-arylpyrimidine derivatives, the compound’s interaction with nucleophiles can lead to significant changes in cellular function . These effects underscore the compound’s potential in modulating cellular activities and its relevance in biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. The compound can participate in free radical bromination, nucleophilic substitution, and oxidation reactions . These reactions are facilitated by the compound’s ability to form resonance-stabilized intermediates, which enhance its reactivity. Additionally, the compound’s interaction with electron-releasing and electron-withdrawing groups on the aromatic ring can lead to the formation of stable complexes . These molecular interactions provide insights into the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. For instance, the compound’s interaction with nucleophiles and its ability to form stable complexes can impact its stability and degradation over time . These temporal effects are essential considerations in the compound’s application in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular activities and influencing biochemical reactions. At higher doses, the compound may exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with nucleophiles in the synthesis of 2-amino-4-arylpyrimidine derivatives can impact metabolic pathways . These interactions highlight the compound’s role in modulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with electron-releasing and electron-withdrawing groups on the aromatic ring can affect its localization and accumulation within cells . These factors are essential for understanding the compound’s distribution and its potential effects on cellular function.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound’s ability to interact with various biomolecules and form stable complexes can direct it to specific compartments or organelles within the cell . Understanding the subcellular localization of the compound is crucial for elucidating its activity and function in biochemical research.

Properties

IUPAC Name

N-ethyl-1-(4-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-3-12-8(2)9-4-6-10(11)7-5-9;/h4-8,12H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVUCXBNRXYPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=CC=C(C=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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